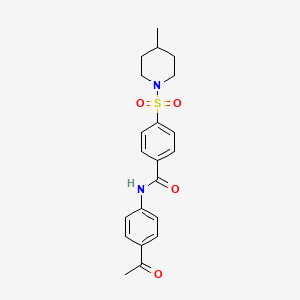

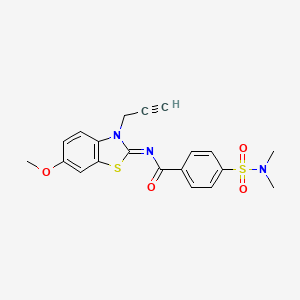

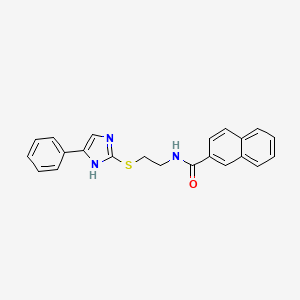

![molecular formula C19H14N4O6S2 B2574537 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 893146-14-0](/img/structure/B2574537.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiadiazole ring, a carboxamide group, and two benzo[d][1,3]dioxole rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the sensitivity, LOQ, and LOD of a proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research on benzothiazole and thiadiazole derivatives has demonstrated promising antibacterial activity. For example, novel analogs designed and synthesized for antibacterial purposes showed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, indicating their potential as antibacterial agents (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzodifuran and thiadiazole structures have been explored for their anti-inflammatory and analgesic properties. A study demonstrated that certain derivatives exhibit high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activity, suggesting their application in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activity

Several studies have focused on synthesizing benzothiazole derivatives to target cancer cells. For instance, benzothiazole carboxamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, highlighting their potential as epidermal growth factor receptor inhibitors and anticancer agents (Zhang et al., 2017). Another study synthesized Schiff bases containing a thiadiazole scaffold and evaluated them for anticancer activity, showing promising results against several human cancer cell lines and suggesting their utility in cancer treatment (Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their role in corrosion inhibition. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions showed these compounds provide significant protection against corrosion, indicating their application in industrial corrosion protection (Hu et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . Another compound showed inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively .

Future Directions

properties

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O6S2/c24-16(20-11-2-4-13-15(6-11)29-9-27-13)7-30-19-23-22-18(31-19)21-17(25)10-1-3-12-14(5-10)28-8-26-12/h1-6H,7-9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFKJIQZSOLGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

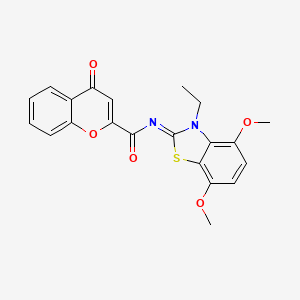

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2574462.png)

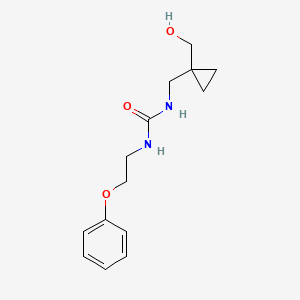

![2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B2574467.png)

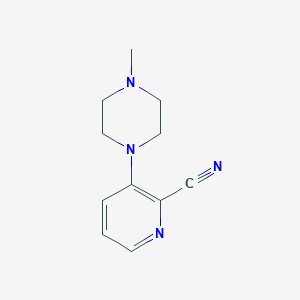

![N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574468.png)

![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)